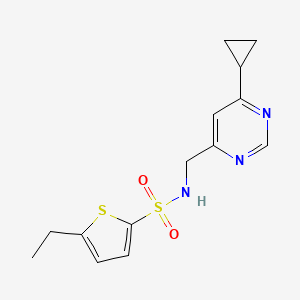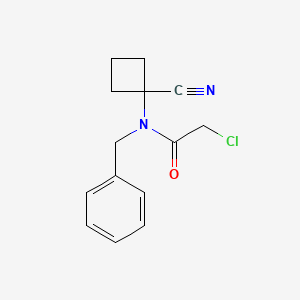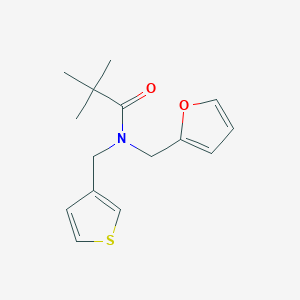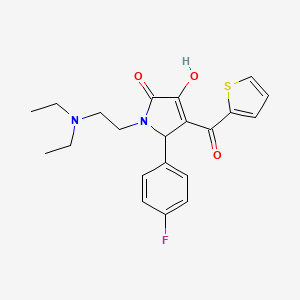
(4-氯苯基)羟基乙酸甲酯
描述
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester, also known as 4-chlorophenyl-hydroxyacetate, is an organic compound belonging to the class of esters. It is a colorless liquid with a sweet odor and is used as a reagent in the synthesis of various organic compounds. The compound is also used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and polymeric materials.
科学研究应用
抑制结肠癌细胞增殖
基于模型甲基-3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸酯的结构修饰,合成了一系列 24 种化合物作为有效的 HDACIs . 这些衍生物选择性地抑制结肠癌细胞的增殖 . 这些化合物对 HCT-116 细胞的抑制活性 (IC50) 介于 0.12 mg mL−1 至 0.81 mg mL−1 之间 .
对癌细胞的选择性作用
还检查了从“(4-氯苯基)羟基乙酸甲酯”合成的化合物对正常和非癌细胞 (HEK-293 细胞) 的抑制作用。 证实这些化合物的作用对癌细胞具有特异性 .
诱导癌细胞凋亡
通过分子对接进一步研究了这些化合物的抗增殖和凋亡活性 . 还通过 DAPI 染色检查了癌细胞的核裂解,(4′,6-二氨基-2-苯基吲哚) 是一种蓝色荧光 DNA 染料,发现化合物处理过的癌细胞中 DAPI 染色丢失 .
通过 HSP90 和 TRAP1 介导的信号通路发挥潜在作用
发现这些化合物可能通过 HSP90 和 TRAP1 介导的信号通路发挥作用 . 化合物 7a 和 7g 对 TRAP1 表现出最高的选择性,这解释了其优越的活性 .
苯甲酸甲酯衍生物的合成
2017 年,Wolf 小组使用醛在可见光条件下添加核黄素四乙酸酯作为光催化剂制备了苯甲酸甲酯衍生物 . 首先,4-氯苯甲醛和甲醇可以形成半缩醛 .
作用机制
Target of Action
A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.
Biochemical Pathways
The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.
Result of Action
The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.
生化分析
Biochemical Properties
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure . By inhibiting HDACs, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can modulate the acetylation status of histones, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester on various types of cells and cellular processes are diverse. This compound has been found to selectively inhibit the proliferation of certain cancer cells, such as colon cancer cells . It exerts its effects by inducing apoptosis, a programmed cell death process, and disrupting cell cycle progression. Furthermore, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . As a result, the acetylation status of histones is maintained, leading to changes in chromatin structure and gene expression. Additionally, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular processes.
属性
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNRFMQCNBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)



![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)